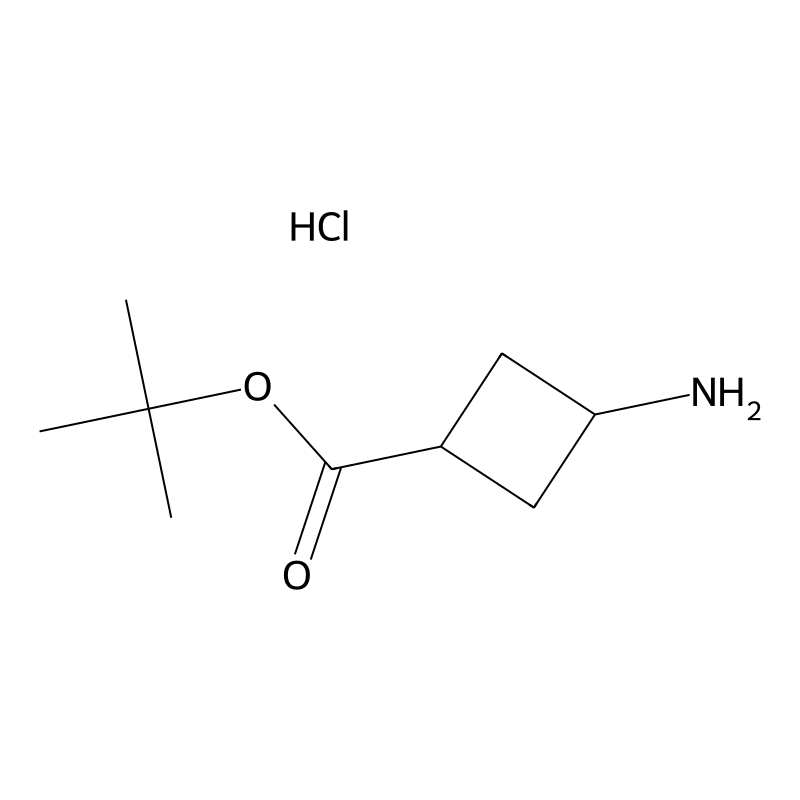cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Synthesis
Method of Application: The specific methods of application or experimental procedures would depend on the particular research context.
Synthesis of Alkyl Halides
Application: In a related context, tert-butyl compounds are used in the synthesis of alkyl halides.
Method of Application: This involves reacting the corresponding alcohol with a hydrogen halide in an SN1 reaction.
Results or Outcomes: The reaction involves an initial step where the tert-butyloxonium ion is formed by protonation.
Amino Acid Ionic Liquids
Application: Amino acid ionic liquids (AAILs) have multiple reactive groups and are used in organic synthesis.
Method of Application: The specific methods of application would depend on the particular research context.
Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents.
Commercial Availability
Pharmaceutical Research
Material Science
Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 195.7 g/mol. It is characterized by a cyclobutane ring substituted with a tert-butyl group and an amino group, making it a member of the class of compounds known as amino acids and derivatives. The presence of the hydrochloride indicates that it is in its salt form, enhancing its solubility in water, which is advantageous for various applications in biochemical research and pharmaceuticals .
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of amines.
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
These reactions enable the compound to be utilized as an intermediate in the synthesis of more complex molecules .
The synthesis of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride typically involves several steps:
- Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Tert-butyl Group: This may involve alkylation reactions where tert-butyl halides react with cyclobutane derivatives.
- Amination: The introduction of the amino group can be done via nucleophilic substitution or reduction methods.
- Hydrochloride Formation: The final step involves treating the base form with hydrochloric acid to yield the hydrochloride salt.
These methods can vary based on the availability of starting materials and desired purity levels .
Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride has several applications, including:
- Research Reagent: Used in organic synthesis and medicinal chemistry for developing new pharmaceuticals.
- Biological Studies: Serves as a model compound for studying amino acid behavior and interactions in biological systems.
- Pharmaceutical Development: Potential use in drug formulation due to its solubility properties.
The versatility of this compound makes it valuable in both academic research and industrial applications .
Interaction studies involving cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride focus on its binding affinity with various biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with neurotransmitter systems, but comprehensive studies are needed to confirm these interactions .
Several compounds share structural similarities with cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclobutane-1-carboxylic acid | Contains a cyclobutane ring | Simple structure; used primarily as a building block |
| tert-butyl glycine | Glycine derivative with tert-butyl | Known for its role in peptide synthesis |
| cis-Proline | Cyclic amino acid | Important for protein structure; unique stereochemistry |
| cis-Norbornene derivative | Related bicyclic structure | Exhibits unique reactivity patterns |
Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is unique due to its specific combination of cyclic structure, tert-butyl substitution, and amino functionality, which may confer distinct physical and chemical properties compared to these similar compounds .








